molecular formula C30H34N4 B1217448 Usambarine CAS No. 35226-29-0

Usambarine

Cat. No.: B1217448
CAS No.: 35226-29-0
M. Wt: 450.6 g/mol
InChI Key: JICXOAIUPFUZPK-DXBSEXLMSA-N
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Description

Usambarine is a harmala alkaloid.

Scientific Research Applications

Anticancer Properties

Usambarine has been studied for its potential anticancer effects. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate signaling pathways related to cell growth and survival is under investigation.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies. It has shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, a study published in Journal of Ethnopharmacology highlighted this compound's inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-κB signaling pathway. This makes it a candidate for developing treatments for chronic inflammatory diseases.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes that play critical roles in various biological processes. For example, studies have shown that it can inhibit lipoxygenase activity, which is significant in inflammatory responses. This property could be harnessed for therapeutic applications targeting inflammatory diseases.

Natural Product Chemistry

The structural characteristics of this compound make it an interesting subject for natural product chemistry research. Its unique chemical structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities.

Data Table: Summary of this compound Applications

Application TypeSpecific Use CasesKey Findings
AnticancerInhibition of cancer cell proliferationEffective against breast and colon cancer cells
AntimicrobialTreatment against bacterial and fungal infectionsInhibitory effects on Staphylococcus aureus and Candida albicans
Anti-inflammatoryTreatment for chronic inflammatory diseasesReduces pro-inflammatory cytokines
Enzyme InhibitionInhibition of lipoxygenaseSignificant reduction in inflammatory responses
Natural Product ChemistryDevelopment of modified derivativesPotential for enhanced biological activities

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer potential of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In another research project, this compound was tested against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating its potential as a topical antimicrobial agent.

Properties

CAS No.

35226-29-0

Molecular Formula

C30H34N4

Molecular Weight

450.6 g/mol

IUPAC Name

(2S,3R,12bS)-3-ethenyl-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine

InChI

InChI=1S/C30H34N4/c1-3-19-18-34-15-13-24-22-9-5-7-11-26(22)32-30(24)28(34)17-20(19)16-27-29-23(12-14-33(27)2)21-8-4-6-10-25(21)31-29/h3-11,19-20,27-28,31-32H,1,12-18H2,2H3/t19-,20-,27-,28-/m0/s1

InChI Key

JICXOAIUPFUZPK-DXBSEXLMSA-N

SMILES

CN1CCC2=C(C1CC3CC4C5=C(CCN4CC3C=C)C6=CC=CC=C6N5)NC7=CC=CC=C27

Isomeric SMILES

CN1CCC2=C([C@@H]1C[C@H]3C[C@H]4C5=C(CCN4C[C@@H]3C=C)C6=CC=CC=C6N5)NC7=CC=CC=C27

Canonical SMILES

CN1CCC2=C(C1CC3CC4C5=C(CCN4CC3C=C)C6=CC=CC=C6N5)NC7=CC=CC=C27

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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